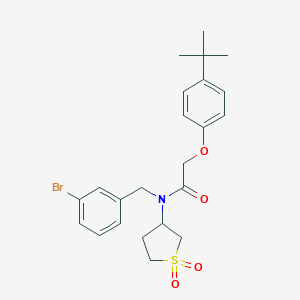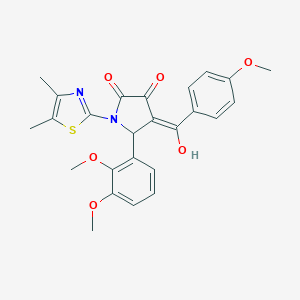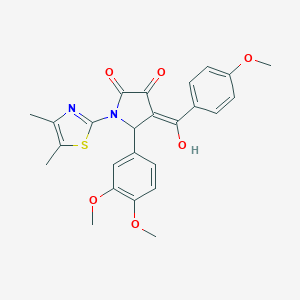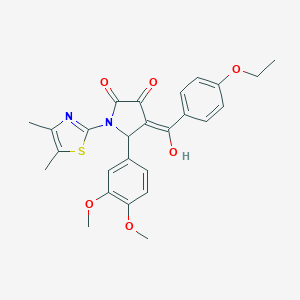![molecular formula C19H20N2O B265161 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as 25I-NBOMe, is a synthetic drug that belongs to the family of phenethylamines. It is a potent psychedelic with hallucinogenic effects that is sold as a designer drug. The chemical structure of 25I-NBOMe is similar to that of the hallucinogenic drug, LSD. However, the effects of 25I-NBOMe are much stronger and can be fatal in high doses.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves the activation of serotonin receptors in the brain. The drug binds to the 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This results in altered perception, mood, and cognition, which are the hallmark effects of hallucinogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide include altered perception, mood, and cognition. The drug can cause visual and auditory hallucinations, synesthesia, and altered time perception. It can also cause feelings of euphoria, anxiety, and paranoia. In high doses, 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can cause seizures, cardiac arrest, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of hallucinogens on specific brain regions and neurotransmitter systems. However, the use of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is limited by its potential toxicity and legal status as a designer drug.
Direcciones Futuras
For research on 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide include the investigation of its long-term effects on the brain and the development of new drugs that target the serotonin system. Researchers are also interested in studying the potential therapeutic uses of hallucinogens for the treatment of mental health disorders such as depression and anxiety.
Conclusion:
In conclusion, 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a potent psychedelic drug that has been used in scientific research to study the effects of hallucinogens on the brain. Its mechanism of action involves the activation of serotonin receptors in the brain, which leads to altered perception, mood, and cognition. While 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has advantages for lab experiments, its potential toxicity and legal status as a designer drug limit its use. Future research will focus on the long-term effects of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide on the brain and the development of new drugs that target the serotonin system.
Métodos De Síntesis
The synthesis of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves the reaction of 2C-I with 2-(5-methyl-1H-indol-3-yl)ethylamine in the presence of a reducing agent such as sodium borohydride. The product is then purified using chromatography techniques to obtain pure 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. The synthesis of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been used in scientific research to study the effects of hallucinogens on the brain. Researchers have investigated the pharmacological properties of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, including its receptor binding affinity and its effects on neurotransmitter release. Studies have shown that 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide binds strongly to serotonin receptors, particularly the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition.
Propiedades
Nombre del producto |
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
|---|---|
Fórmula molecular |
C19H20N2O |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H20N2O/c1-13-3-6-15(7-4-13)19(22)20-10-9-16-12-21-18-8-5-14(2)11-17(16)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
Clave InChI |
INYLUNHOQMRDIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265079.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265083.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265089.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265090.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265095.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265096.png)
![7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B265117.png)
![(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265123.png)




![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)